molecular formula C20H22N4O3 B6499187 N'-(2-cyanophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953230-00-7

N'-(2-cyanophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No. B6499187
CAS RN: 953230-00-7
M. Wt: 366.4 g/mol
InChI Key: REHYUAUGOUBETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-cyanophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide, otherwise known as 2-cyano-N-[1-(furan-2-ylmethyl)piperidin-4-yl]ethanamine, is a versatile and potent small molecule used in a wide range of scientific research applications. It is a stable, non-volatile, and water-soluble compound which can be used in a variety of biochemical and physiological studies. It is also known for its ability to interact with both enzymes and receptors, making it a useful tool for researchers in the fields of biochemistry, pharmacology, and medicine.

Scientific Research Applications

2-cyano-N-[1-(furan-2-ylmethyl)piperidin-4-yl]ethanamine has a wide range of scientific research applications. It has been used in studies of enzyme and receptor interactions, as well as in studies of the biochemical and physiological effects of drugs. It has also been used in drug delivery studies, as well as in studies of the mechanisms of action of various drugs. In addition, it has been used in the synthesis of various drugs and other compounds.

Mechanism of Action

2-cyano-N-[1-(furan-2-ylmethyl)piperidin-4-yl]ethanamine is known to interact with both enzymes and receptors. It is thought to act as an allosteric modulator, binding to the active sites of enzymes and receptors and altering their conformation. This alters their affinity for other molecules, leading to changes in the biochemical and physiological effects of drugs.
Biochemical and Physiological Effects
2-cyano-N-[1-(furan-2-ylmethyl)piperidin-4-yl]ethanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors, leading to changes in the activity of various metabolic pathways. It has also been shown to have effects on the nervous system, including effects on neurotransmitter release, as well as effects on the cardiovascular system, including effects on blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

2-cyano-N-[1-(furan-2-ylmethyl)piperidin-4-yl]ethanamine has several advantages for use in laboratory experiments. It is a stable, non-volatile, and water-soluble compound, making it easy to handle and store. It is also relatively inexpensive and widely available, making it a cost-effective reagent. However, it is also known to interact with other molecules, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-cyano-N-[1-(furan-2-ylmethyl)piperidin-4-yl]ethanamine. These include further studies of its mechanism of action, as well as further studies of its biochemical and physiological effects. Additionally, further studies of its potential applications in drug delivery and drug synthesis are warranted. Finally, further studies of its potential therapeutic applications, such as in the treatment of neurological and cardiovascular diseases, are also needed.

Synthesis Methods

The synthesis of 2-cyano-N-[1-(furan-2-ylmethyl)piperidin-4-yl]ethanamine is achieved through a multi-step process. The first step involves the reaction of 2-cyanophenol with piperidine in aqueous solution, forming a Schiff base. This is followed by a condensation reaction with ethylene diamine to form the desired product. The reaction is carried out in anhydrous conditions and is highly efficient, with yields of up to 99%.

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c21-12-16-4-1-2-6-18(16)23-20(26)19(25)22-13-15-7-9-24(10-8-15)14-17-5-3-11-27-17/h1-6,11,15H,7-10,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHYUAUGOUBETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.